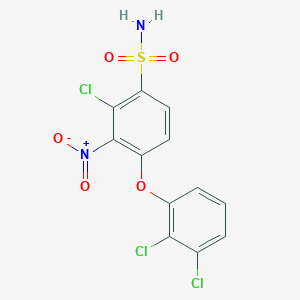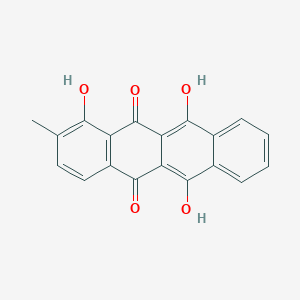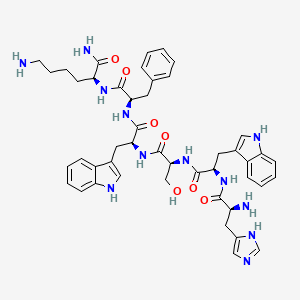
L-Histidyl-D-tryptophyl-L-seryl-L-tryptophyl-D-phenylalanyl-L-lysinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidyl-D-tryptophyl-L-seryl-L-tryptophyl-D-phenylalanyl-L-lysinamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of six amino acids: histidine, tryptophan, serine, tryptophan, phenylalanine, and lysine. It is used in various scientific research applications due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-D-tryptophyl-L-seryl-L-tryptophyl-D-phenylalanyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and yield. The synthesized peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
L-Histidyl-D-tryptophyl-L-seryl-L-tryptophyl-D-phenylalanyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and histidine residues.
Reduction: Reduction reactions can modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized tryptophan or histidine residues, while reduction can result in the cleavage of disulfide bonds.
Applications De Recherche Scientifique
L-Histidyl-D-tryptophyl-L-seryl-L-tryptophyl-D-phenylalanyl-L-lysinamide has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug candidate or a diagnostic tool.
Industry: Utilized in the development of peptide-based materials and technologies.
Mécanisme D'action
The mechanism of action of L-Histidyl-D-tryptophyl-L-seryl-L-tryptophyl-D-phenylalanyl-L-lysinamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the peptide.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Histidyl-D-tryptophyl-L-seryl-L-tryptophyl-D-phenylalanyl-L-lysinamide: Similar in structure but with different amino acid sequences.
This compound: Another peptide with a similar sequence but different functional groups.
Uniqueness
This compound is unique due to its specific sequence and the presence of both L- and D-amino acids. This combination can confer unique properties, such as increased stability or specific biological activity, making it valuable for research and potential therapeutic applications.
Propriétés
Numéro CAS |
87616-97-5 |
|---|---|
Formule moléculaire |
C46H56N12O7 |
Poids moléculaire |
889.0 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C46H56N12O7/c47-17-9-8-16-36(41(49)60)54-43(62)37(18-27-10-2-1-3-11-27)56-44(63)39(20-29-23-52-35-15-7-5-13-32(29)35)57-46(65)40(25-59)58-45(64)38(19-28-22-51-34-14-6-4-12-31(28)34)55-42(61)33(48)21-30-24-50-26-53-30/h1-7,10-15,22-24,26,33,36-40,51-52,59H,8-9,16-21,25,47-48H2,(H2,49,60)(H,50,53)(H,54,62)(H,55,61)(H,56,63)(H,57,65)(H,58,64)/t33-,36-,37+,38+,39-,40-/m0/s1 |
Clé InChI |
GZEARVBGZXXCAR-MQUJCCKYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


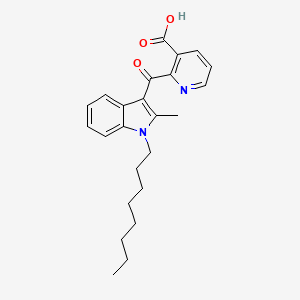
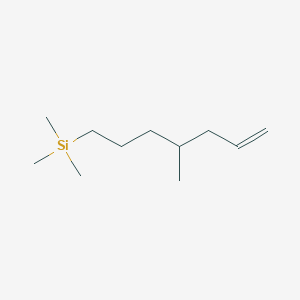
![2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B14397383.png)
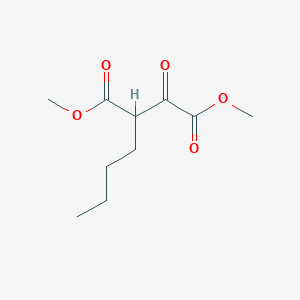
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl](diphenyl)phosphane](/img/structure/B14397395.png)

diphenyl-](/img/structure/B14397419.png)
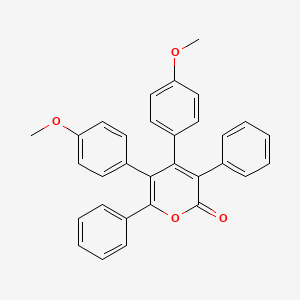


![Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate](/img/structure/B14397442.png)

